Omeprazole-d3 Sulfone

Descripción general

Descripción

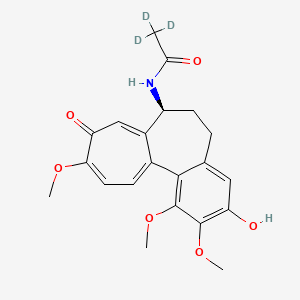

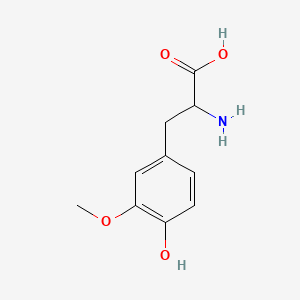

Omeprazole-d3 Sulfone is a deuterated form of Omeprazole Sulfone, which is a metabolite of Omeprazole. Omeprazole is a well-known proton pump inhibitor used primarily for the treatment of gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Omeprazole due to its stable isotope labeling.

Aplicaciones Científicas De Investigación

Omeprazole-d3 Sulfone is widely used in scientific research, particularly in the fields of:

Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace the metabolic pathways of Omeprazole.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Omeprazole.

Industry: Utilized in the development of new proton pump inhibitors and related drugs.

Mecanismo De Acción

Target of Action

Omeprazole-d3 Sulfone, a metabolite of Omeprazole, primarily targets the H+/K+ ATPase pump , also known as the proton pump . This pump is expressed in high quantities by the parietal cells of the stomach .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to gastric acid secretion. By inhibiting the H+/K+ ATPase pump, this compound prevents the final step in the production of gastric acid, thereby reducing the acidity of the stomach’s contents .

Pharmacokinetics

Omeprazole is mainly metabolized by CYP2C19 to hydroxy-omeprazole and partially metabolized by CYP3A4 to Omeprazole sulfone . The pharmacokinetics of Omeprazole have been studied in infants and children, and the elimination half-life is 56 and 58 min in infants and children respectively . Omeprazole interacts with drugs and poorly migrates into the breast-milk .

Result of Action

The primary result of this compound’s action is the reduction of gastric acid secretion. This leads to a decrease in the acidity of the stomach’s contents, which can help to alleviate symptoms associated with conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the metabolism of Omeprazole is known to be affected by the presence of certain polymorphisms in the CYP2C19 gene . Additionally, the absorption and activation of Omeprazole can be influenced by the acidity of the stomach’s contents .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Omeprazole-d3 Sulfone is formed from Omeprazole by the cytochrome P450 (CYP) isoform CYP3A4 . This metabolite interacts with enzymes and proteins involved in the metabolic pathways of Omeprazole, contributing to its biochemical reactions .

Cellular Effects

The cellular effects of this compound are closely related to those of its parent compound, Omeprazole. Omeprazole has been shown to have anti-inflammatory effects in vitro and in vivo

Molecular Mechanism

The molecular mechanism of this compound is likely to be similar to that of Omeprazole, given that it is a metabolite of the latter. Omeprazole is known to inhibit gastric H+/K+ ATPase, effectively reducing gastric acid secretion

Temporal Effects in Laboratory Settings

Studies on Omeprazole have shown that its effects and those of its metabolites can vary over time .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research has been conducted on Omeprazole. For instance, one study administered Omeprazole and its stable isotope D3–omeprazole to mice and compared the metabolite production according to the route of administration in the mouse plasma and brain .

Metabolic Pathways

This compound is involved in the metabolic pathways of Omeprazole. It is formed from Omeprazole by the action of the enzyme CYP3A4 . The metabolic pathways of Omeprazole have been shown to be influenced by factors such as the menstrual cycle, which can affect the activities of CYP2C19 and CYP3A4 .

Transport and Distribution

Omeprazole and its metabolites have been detected in both plasma and brain samples in mice, suggesting that they can cross the blood-brain barrier .

Subcellular Localization

Given that Omeprazole is known to target the gastric H+/K+ ATPase located in the parietal cells of the stomach , it is plausible that this compound may have a similar localization.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Omeprazole-d3 Sulfone typically involves the deuteration of Omeprazole followed by oxidation to form the sulfone. The deuteration process can be achieved using deuterated reagents such as deuterated methanol or deuterated water. The oxidation step is commonly carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure the formation of the sulfone group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and oxidizing agents. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product. The industrial process also includes purification steps such as recrystallization and chromatography to obtain the desired compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Omeprazole-d3 Sulfone undergoes various chemical reactions, including:

Oxidation: Conversion of Omeprazole to this compound involves oxidation.

Reduction: Although less common, reduction reactions can convert the sulfone back to the sulfide.

Substitution: The compound can undergo substitution reactions, particularly at the methoxy and sulfone groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: this compound.

Reduction: Omeprazole-d3 Sulfide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

Omeprazole: The parent compound, a proton pump inhibitor.

Esomeprazole: The S-enantiomer of Omeprazole, also a proton pump inhibitor.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

Pantoprazole: A proton pump inhibitor with a different chemical structure but similar therapeutic effects.

Uniqueness

Omeprazole-d3 Sulfone is unique due to its deuterated nature, which provides advantages in scientific research. The presence of deuterium atoms allows for more accurate tracing in metabolic studies and can lead to a better understanding of the drug’s behavior in biological systems. This makes it a valuable tool in the development and optimization of proton pump inhibitors.

Propiedades

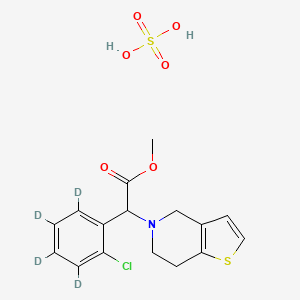

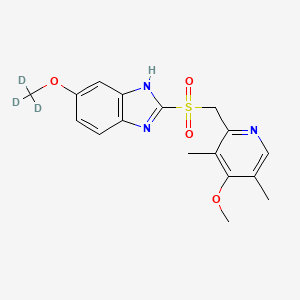

IUPAC Name |

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-6-(trideuteriomethoxy)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEQEYRTSRFZEO-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)CC3=NC=C(C(=C3C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662162 | |

| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189891-71-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189891-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.